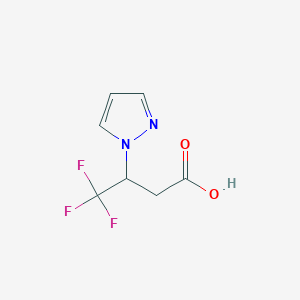
4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid
Descripción general
Descripción
“4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid” is a chemical compound with the CAS Number: 1343742-50-6 . It has a molecular weight of 208.14 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC Name for this compound is 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid . The InChI Code is 1S/C7H7F3N2O2/c8-7(9,10)5(4-6(13)14)12-3-1-2-11-12/h1-3,5H,4H2,(H,13,14) .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 208.14 . For more detailed physical and chemical properties, it would be best to refer to a reliable chemical database.
Aplicaciones Científicas De Investigación
Antileishmanial and Antimalarial Activities
4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid: has been studied for its potential in treating tropical diseases. Pyrazole-bearing compounds like this have shown potent antileishmanial and antimalarial activities . Specifically, derivatives of this compound have been synthesized and evaluated against Leishmania aethiopica and Plasmodium berghei , revealing promising results that suggest potential for the development of new therapeutic agents .
Synthesis of Fluorinated Pharmaceuticals
The presence of fluorine atoms in pharmaceutical compounds often enhances their biological activity. The trifluoro group in 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid makes it a valuable building block for the synthesis of fluorinated drugs . These drugs can have applications ranging from anticancer to antifungal treatments, highlighting the compound’s versatility in drug design .
Luminescent Material Development
This compound has been used in the synthesis of luminescent materials. Specifically, it serves as a ligand for lanthanide complexes, which are known for their bright luminescence . The ligand’s ability to transfer energy efficiently to the metal ion makes it suitable for creating materials for optical devices and sensors .
Coordination Chemistry and Supramolecular Assemblies
Due to its structural features, 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid can act as a ligand in coordination chemistry, forming complexes with various metals . These complexes can be used to construct supramolecular assemblies with potential applications in catalysis, molecular recognition, and materials science .
Agricultural Chemical Synthesis
The compound’s derivatives have been utilized in the synthesis of agricultural chemicals, such as herbicides and pesticides . The trifluoromethyl group in particular is a common moiety in agrochemicals due to its stability and bioactivity .
Antimicrobial Agent Research
Research has also explored the use of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid derivatives as antimicrobial agents. These studies have led to the development of novel compounds with antibacterial and antifungal properties, which could be used to combat resistant strains of microbes .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other compounds with a similar structure .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of pathways, including those involved in inflammation, cancer, and viral infections .
Pharmacokinetics
The compound’s molecular weight (20814) and formula (C7H7F3N2O2) suggest that it may have good bioavailability .
Result of Action
Similar compounds have been found to have potent antipromastigote activity .
Action Environment
Similar compounds have been found to be stable under a variety of conditions .
Propiedades
IUPAC Name |
4,4,4-trifluoro-3-pyrazol-1-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c8-7(9,10)5(4-6(13)14)12-3-1-2-11-12/h1-3,5H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYZQFSKQZWVLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




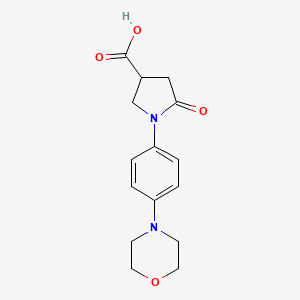
![[1-(3,4-Difluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1454329.png)
![{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine](/img/structure/B1454330.png)
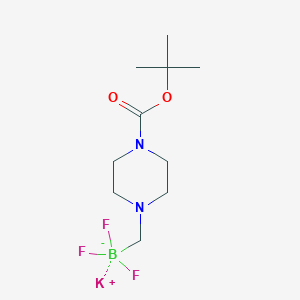

![Benzyl N-[1-(cyclopentylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B1454333.png)
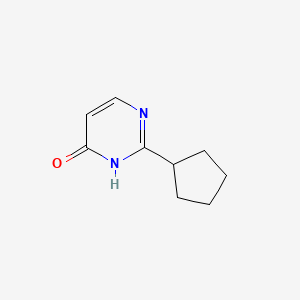
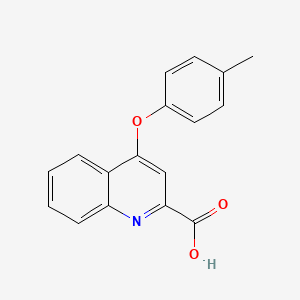
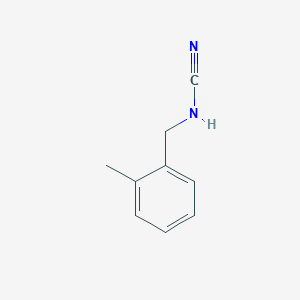
![[1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1454340.png)
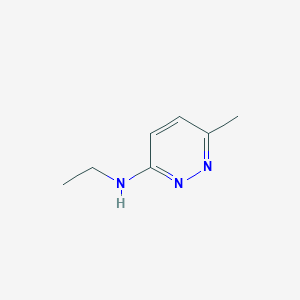
![4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine](/img/structure/B1454344.png)
![4-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1454345.png)